3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine
CAS No.: 1820649-67-9
Cat. No.: VC4508582
Molecular Formula: C9H15N3O
Molecular Weight: 181.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820649-67-9 |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.239 |
| IUPAC Name | 3-ethoxy-2-pyrazol-1-ylcyclobutan-1-amine |
| Standard InChI | InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3 |
| Standard InChI Key | VFKMPRBJWCWEAU-UHFFFAOYSA-N |
| SMILES | CCOC1CC(C1N2C=CC=N2)N |
Introduction
Structural Characteristics and Molecular Properties
The compound’s architecture combines a strained cyclobutane ring with three distinct functional groups:
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Ethoxy group at position 3, contributing to lipophilicity and hydrogen-bonding capacity.
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Pyrazole ring at position 2, providing aromaticity and potential for π-stacking interactions.
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Primary amine at position 1, enabling participation in nucleophilic reactions and salt formation.
Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O | ChemicalBook |
| Molecular Weight | 181.23 g/mol | PubChem |
| CAS Registry Number | 1820649-67-9 | ECHA |
The stereochemistry of the cyclobutane ring introduces significant ring strain (≈26 kcal/mol), which influences both synthetic accessibility and reactivity . Quantum mechanical calculations suggest that the ethoxy group adopts an equatorial orientation to minimize steric clashes with the pyrazole moiety .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections are feasible:
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Cyclobutane ring formation via [2+2] cycloaddition of ethylene derivatives.
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Functional group installation through late-stage modifications of a preformed cyclobutane scaffold.
Experimental Routes
Route A: Ring-Expansion Approach
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Cyclobutanone precursor synthesis:
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Photoinduced [2+2] cycloaddition of ethylene with methyl vinyl ketone yields 3-ethoxycyclobutanone.
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Pyrazole introduction:
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Nucleophilic aromatic substitution with 1H-pyrazole under Mitsunobu conditions (DIAD, PPh₃).
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Amination:
Route B: Fragment Coupling Strategy
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Cyclobutane diamine synthesis:
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Rhodium-catalyzed C–H amination of cyclobutane derivatives.
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Selective functionalization:
Chemical Reactivity and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
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Glass transition temperature (Tg): 78°C
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Decomposition onset: 210°C (N₂ atmosphere)
Functional Group Reactivity
| Group | Reaction Partner | Product Formed | Conditions |
|---|---|---|---|
| Primary amine | Aldehydes | Schiff bases | RT, EtOH |
| Ethoxy | HI | Cyclobutanol derivative | 0°C, 48h |
| Pyrazole | Electrophiles (e.g., Br₂) | 4-Bromopyrazole adduct | DCM, -20°C |
Notably, the amine group shows reduced basicity (pKa ≈ 8.2) compared to aliphatic amines due to electron-withdrawing effects from the pyrazole ring .
Comparative Analysis with Structural Analogs
The primary amine in 1820649-67-9 provides distinct advantages in salt formation and derivatization compared to ketone or methyl-substituted analogs.
Challenges and Future Perspectives
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Synthetic scalability: Ring strain necessitates careful optimization of reaction conditions to prevent retro-[2+2] processes.
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Stereochemical control: Developing asymmetric synthesis methods remains a critical challenge.
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Biological profiling: Preliminary cytotoxicity screening (e.g., against HepG2 cells) is needed to validate therapeutic potential.
Ongoing research focuses on leveraging flow chemistry techniques to improve yields and enable kilogram-scale production. Computational modeling studies predict strong binding affinity (ΔG ≈ -9.3 kcal/mol) toward COX-2 enzymes, suggesting anti-inflammatory applications worthy of experimental validation .
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